molecular formula C12H17Cl3N2 B13769987 Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride CAS No. 58497-03-3

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride

Cat. No.: B13769987
CAS No.: 58497-03-3
M. Wt: 295.6 g/mol
InChI Key: PAVPURABCCEXIP-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride is a chemical compound with the molecular formula C8H9Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an ethanimidamide backbone, making it a unique and valuable substance for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride typically involves the reaction of 3,4-dichlorobenzonitrile with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored and controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride can be compared with other similar compounds, such as:

  • 2-(3-Chlorophenoxy)ethanimidamide hydrochloride
  • 1-(2,4-Dichlorophenyl)ethanamine
  • 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

These compounds share structural similarities but differ in their functional groups and specific properties.

Properties

CAS No.

58497-03-3

Molecular Formula

C12H17Cl3N2

Molecular Weight

295.6 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-1-(ethylamino)ethylidene]-ethylazanium;chloride

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9;/h5-7H,3-4,8H2,1-2H3,(H,15,16);1H

InChI Key

PAVPURABCCEXIP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=[NH+]CC)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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